1, 26-Dihydroxy Vitamin D3 1, 26-Dihydroxy Vitamin D3 One of the metabolite of Vitamin D3, which has been found to be effective in mediating intestinal calcium absorbtion and bone calcium metabolism.
Brand Name: Vulcanchem
CAS No.: 300692-92-6
VCID: VC0196355
InChI: InChI=1S/C27H44O3/c1-18(17-28)7-5-8-19(2)24-12-13-25-21(9-6-14-27(24,25)4)10-11-22-15-23(29)16-26(30)20(22)3/h10-11,18-19,23-26,28-30H,3,5-9,12-17H2,1-2,4H3/b21-10+,22-11-/t18?,19-,23-,24-,25+,26+,27-/m1/s1
SMILES: CC(CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)CO
Molecular Formula: C27H44O3
Molecular Weight: 416.65

1, 26-Dihydroxy Vitamin D3

CAS No.: 300692-92-6

Cat. No.: VC0196355

Molecular Formula: C27H44O3

Molecular Weight: 416.65

* For research use only. Not for human or veterinary use.

1, 26-Dihydroxy Vitamin D3 - 300692-92-6

Specification

CAS No. 300692-92-6
Molecular Formula C27H44O3
Molecular Weight 416.65
IUPAC Name (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Standard InChI InChI=1S/C27H44O3/c1-18(17-28)7-5-8-19(2)24-12-13-25-21(9-6-14-27(24,25)4)10-11-22-15-23(29)16-26(30)20(22)3/h10-11,18-19,23-26,28-30H,3,5-9,12-17H2,1-2,4H3/b21-10+,22-11-/t18?,19-,23-,24-,25+,26+,27-/m1/s1
SMILES CC(CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)CO
Appearance Solid

Introduction

Chemical Structure and Basic Properties

1, 26-Dihydroxy Vitamin D3 belongs to the secosteroid family of compounds, sharing the fundamental backbone structure of vitamin D3 (cholecalciferol) but with hydroxyl groups specifically at the C-1 and C-26 positions. The compound has a molecular formula of C27H44O3 and a molecular weight of 416.65 g/mol . Its structure is characterized by:

  • A secosteroid backbone (broken B-ring of the steroid nucleus)

  • A hydroxyl group at position 1 (C-1)

  • A hydroxyl group at position 26 (C-26)

  • The classic vitamin D triene system

Unlike the major active metabolite 1,25-dihydroxyvitamin D3 (calcitriol), which features hydroxylation at positions 1 and 25, 1,26-dihydroxyvitamin D3 represents an alternative hydroxylation pathway in vitamin D metabolism.

Metabolic Pathway and Formation

1, 26-Dihydroxy Vitamin D3 is formed through a specific hydroxylation pattern in the vitamin D metabolic cascade. The general vitamin D3 metabolic pathway proceeds as follows:

  • Vitamin D3 (cholecalciferol) is initially hydroxylated in the liver to form 25-hydroxyvitamin D3 (calcifediol)

  • Further hydroxylation can occur at multiple positions, primarily:

    • At position 1 to form 1,25-dihydroxyvitamin D3 (calcitriol), the major active metabolite

    • At position 24 to form 24,25-dihydroxyvitamin D3, a pathway associated with catabolism

    • At position 26 to form various 26-hydroxylated metabolites, including 1,26-dihydroxyvitamin D3

The 26-hydroxylation pathway represents an alternative metabolic route that may have distinct physiological roles compared to the classical 1,25-dihydroxyvitamin D3 pathway.

Table 1: Comparison of Key Vitamin D3 Metabolites

MetaboliteHydroxylation PositionsMolecular Weight (g/mol)Primary Site of FormationHalf-lifePrimary Function
25-hydroxyvitamin D325400.64Liver10-21 days Storage form, indicator of vitamin D status
1,25-dihydroxyvitamin D3 (Calcitriol)1, 25416.65Kidney4-8 hours Major active metabolite, calcium homeostasis
24,25-dihydroxyvitamin D324, 25416.65KidneyNot specified in search resultsCatabolism, possibly bone mineralization
1,26-dihydroxyvitamin D31, 26416.65Not specified in search resultsNot specified in search resultsUnder investigation

Biological Activity and Function

Research on analogous compounds suggests that alternative hydroxylation of vitamin D3 metabolites can result in:

  • Differential binding affinity to the vitamin D receptor (VDR)

  • Varied potency in inducing cellular differentiation

  • Different effects on calcium metabolism and bone resorption

For example, research on 24-homo- and 26-homo-1,25-dihydroxyvitamin D3 demonstrated that these compounds were 10-fold more potent than 1,25-dihydroxyvitamin D3 in inducing differentiation of HL-60 cells in vitro . While 26-homo derivatives showed increased activity in mobilizing calcium from bone compared to the natural hormone, the specific activities of 1,26-dihydroxyvitamin D3 require further investigation.

ParameterVitamin D3 (Cholecalciferol)25-hydroxyvitamin D31,25-dihydroxyvitamin D3 (Calcitriol)1,26-dihydroxyvitamin D3
AbsorptionWell absorbed in presence of bile acids Well absorbedWell absorbedNot specified in search results
Binding proteinVDBP (low affinity)VDBP (high affinity) VDBP (99.9% bound) Not specified in search results
DistributionAdipose tissue, liverLiver, muscles Various target tissuesNot specified in search results
Half-lifeWeeks 10-21 days 4-8 hours Not specified in search results
MetabolismHepatic 25-hydroxylationRenal and extrarenal 1α-hydroxylationMultiple pathways including 24-hydroxylation Not specified in search results
ExcretionBiliary excretionBiliary excretionPrimarily biliary as calcitroic acid Not specified in search results

Future Research Directions

The relatively limited information about 1, 26-Dihydroxy Vitamin D3 in the scientific literature points to several important research directions:

  • Elucidation of the specific enzymatic pathways responsible for 1,26-dihydroxyvitamin D3 formation

  • Determination of its binding affinity to the vitamin D receptor compared to other metabolites

  • Investigation of its biological activities in various cell and tissue types

  • Evaluation of its potential therapeutic applications, particularly in conditions where other vitamin D metabolites have shown promise

  • Development of specific analytical methods for its reliable detection and quantification in biological samples

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